molecular formula C17H23NO6 B558320 Boc-Glu-OBzl CAS No. 30924-93-7

Boc-Glu-OBzl

Cat. No.: B558320
CAS No.: 30924-93-7
M. Wt: 337.4 g/mol
InChI Key: CVZUKWBYQQYBTF-ZDUSSCGKSA-N
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Scientific Research Applications

Boc-Glu-OBzl finds applications in:

    Peptide Synthesis: As a key building block for custom peptides.

    Drug Development: Designing peptide-based drugs.

    Structural Biology: Studying protein-peptide interactions.

Safety and Hazards

Boc-Glu-OBzl is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Preparation Methods

Synthetic Routes:: Boc-Glu-OBzl can be synthesized through the following steps:

    Protection of Glutamic Acid: Glutamic acid is protected at its N-terminus using the Boc (tert-butoxycarbonyl) group.

    Benzyl Ester Formation: The carboxylic acid group of the protected glutamic acid is reacted with benzyl alcohol to form the benzyl ester.

    Deprotection: The Boc group is removed to yield this compound.

Reaction Conditions::
  • Protection: Boc-Glu-OH + Boc2O → this compound
  • Benzyl Ester Formation: this compound + Benzyl Alcohol
  • Deprotection: this compound + TFA (trifluoroacetic acid)

Chemical Reactions Analysis

Boc-Glu-OBzl can undergo various reactions:

    Hydrolysis: Removal of the Boc group using acid (e.g., TFA).

    Coupling Reactions: Used in SPPS to elongate peptide chains.

    Carboxylation: Substrate for Vitamin K-dependent carboxylation.

Common reagents include Boc2O, benzyl alcohol, and TFA. Major products are Boc-Glu-OH and the desired peptide.

Comparison with Similar Compounds

Boc-Glu-OBzl stands out due to its unique combination of glutamate and benzyl ester. Similar compounds include Boc-Glu-OH (without the benzyl group) and other N-terminal protected amino acids.

Properties

IUPAC Name

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZUKWBYQQYBTF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184917
Record name tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30924-93-7
Record name 1-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30924-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030924937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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